molecular formula C19H25ClN4O4 B1675774 Lysine clonixinate CAS No. 55837-30-4

Lysine clonixinate

Cat. No.: B1675774
CAS No.: 55837-30-4
M. Wt: 408.9 g/mol
InChI Key: CVNFYQCHAWFYQI-ZSCHJXSPSA-N
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Description

Lysine clonixinate is a non-steroidal anti-inflammatory drug (NSAID) and a non-morphinic analgesic provided as a water-soluble salt of clonixin and L-lysine . With a molecular formula of C19H25ClN4O4 and a molecular weight of 408.9 g/mol, its CAS Registry Number is 55837-30-4 . Research indicates that its primary mechanism of action is the inhibition of cyclooxygenase (COX), though it is considered an inhibitor of moderate potency compared to other NSAIDs like acetylsalicylic acid . Studies suggest that mechanisms beyond cyclooxygenase inhibition may contribute to its analgesic activity, and a novel vasorelaxant effect potentially involving calcium antagonism has been reported . Clinical studies have explored its application in pain models, demonstrating efficacy in the intravenous treatment of severe migraine attacks . A distinctive feature highlighted in some research is that, unlike other NSAIDs such as diclofenac and ibuprofen, this compound did not induce significant changes in platelet count or function at common therapeutic doses, suggesting a potentially different safety profile in certain research contexts . This compound is presented for research applications only and is strictly not intended for diagnostic or therapeutic use or human consumption.

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFYQCHAWFYQI-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204436
Record name L 104
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-30-4
Record name Lysine clonixinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine clonixinate
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Record name L 104
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, 2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate (1:1)
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Record name CLONIXIN LYSINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrolysis of L-α-Amino-ε-Caprolactam

The process begins with dissolving L-α-amino-ε-caprolactam in aqueous sodium hydroxide (1.25–4.5 N) at concentrations of 170–450 g/L. Initial hydrolysis occurs at ≤45°C until ≥80% conversion, followed by heating to 80–100°C for complete reaction. This two-stage approach minimizes side reactions while achieving near-quantitative yields.

Table 1: Optimal Conditions for L-Lysine Synthesis

Parameter Specification
Alkali concentration 1.25–4.5 N NaOH
Temperature gradient 25–45°C (initial), 80–100°C (final)
Reaction time 24 hours (initial), 1 hour (final)
Yield >98%

Following hydrolysis, cation exchange chromatography (e.g., Dowex-50 resin) removes excess alkali, yielding free L-lysine. Subsequent treatment with hydrochloric acid produces L-lysine monohydrochloride, a stable intermediate for salt formation.

Clonixin Synthesis: Nicotinic Acid Derivative Preparation

Clonixin (2-[(3-chloro-2-methylphenyl)amino]nicotinic acid) synthesis follows a multi-step route involving nitration, reduction, and cyclization.

Key Reaction Steps

  • Nitration of 2-Chlorotoluene : Introduces nitro groups at the meta position relative to chlorine.
  • Catalytic Reduction : Converts nitro intermediates to amines using hydrogen/palladium.
  • Cyclization : Forms the nicotinic acid core through Friedel-Crafts acylation.
  • Esterification : Protects carboxylic acid groups during subsequent reactions.

The final product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity by HPLC.

This compound Salt Formation

The ionic bond between clonixin’s carboxylate group and L-lysine’s ammonium moiety is established through stoichiometric neutralization.

Neutralization Protocol

  • Solution Preparation :
    • Dissolve clonixin (1 mol) in warm ethanol (50°C)
    • Prepare L-lysine monohydrochloride (1 mol) in deionized water
  • Mixing : Combine solutions dropwise under nitrogen at 25–30°C
  • Precipitation : Adjust pH to 6.8–7.2 with 0.1 N NaOH/HCl
  • Crystallization : Cool to 4°C for 12 hours, collect crystals via vacuum filtration
  • Drying : Lyophilize at -40°C/0.1 mBar to obtain white crystalline powder

Critical Parameters

  • Molar ratio: 1:1 clonixin to L-lysine
  • Solvent system: Ethanol-water (70:30 v/v)
  • Yield: 89–93%

Process Optimization and Scalability

Industrial production necessitates modifications to laboratory-scale protocols:

Continuous Flow Reactor Design

  • Reactor type : Tubular plug-flow system
  • Residence time : 18 minutes
  • Throughput : 12 kg/h
  • Advantages : Enhanced heat transfer, reduced side products

Purification Enhancements

  • Chromatography : Simulated moving bed (SMB) technology for lysine isolation
  • Crystallization control : Seeding with 0.1% (w/w) this compound microcrystals

Analytical Characterization

A validated HPLC method ensures quality control throughout manufacturing.

Chromatographic Conditions

Parameter Specification
Column Inertsil ODS 3V (250 × 4.6 mm, 5 µm)
Mobile phase A 0.025 M KH₂PO₄ (pH 3.0)
Mobile phase B Acetonitrile
Flow rate 1.7 mL/min
Detection UV 245 nm
Injection volume 20 µL

Figure 1: Typical Chromatogram

  • Retention times:
    • Clonixin: 14.2 min
    • L-lysine: 3.8 min
    • Related substances: <2% area

Stability Profiling

Forced degradation studies confirm method specificity:

Table 2: Degradation Products Under Stress Conditions

Condition Degradation Products Clonixin Recovery
Acid (1N HCl) Chlorinated derivatives 82.4%
Base (0.1N NaOH) Hydroxy analogs 78.9%
Oxidation (H₂O₂) Sulfoxide compounds 85.1%

Industrial Manufacturing Workflow

Modern facilities integrate automated systems for large-scale production:

  • Raw material dispensing : Gravimetric feeders (±0.1 g accuracy)
  • Reaction monitoring : In-line FTIR for real-time kinetics
  • Crystallization control : Focused beam reflectance measurement (FBRM)
  • Lyophilization : Continuous vacuum drying at 0.01 mBar

Environmental and Regulatory Considerations

  • Solvent recovery : 98% ethanol recycled via distillation
  • Waste treatment : Neutralization ponds for alkaline byproducts
  • GMP compliance : ISO 9001-certified cleanrooms (Class 100,000)

Chemical Reactions Analysis

Types of Reactions: Clonixin Lysinate undergoes various chemical reactions, including:

    Oxidation: Clonixin can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in clonixin.

    Substitution: Clonixin can undergo substitution reactions, particularly involving the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions often involve reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Migraine Treatment

Lysine clonixinate has been studied for its efficacy in treating migraines. A double-blind, placebo-controlled study involving 64 patients demonstrated that this compound was effective in managing moderately severe migraine attacks. The results indicated significant pain relief after 1, 2, and 4 hours compared to placebo, although it was not superior for severe attacks .

Key Findings:

  • Efficacy: Effective for moderate migraine attacks.
  • Dosage: Administered orally.
  • Comparison: More effective than placebo within the first few hours but not for severe cases.

Osteoarthritis in Elderly Patients

A randomized clinical trial assessed this compound's effectiveness in treating knee osteoarthritis pain among elderly patients. The study included 109 participants who received either this compound or a placebo over 30 days. Results showed significant reductions in pain during initial movement and ambulation, with a notable decrease in the need for additional analgesics .

Key Findings:

  • Pain Reduction: 42.3% reduction in protokinetic pain after 30 days.
  • Adherence: High patient adherence and tolerability.
  • Global Evaluation: 50% of patients rated the treatment as excellent or good.

Comparative Studies

This compound has been compared to other analgesics, such as paracetamol/codeine combinations. One study highlighted its effectiveness against these alternatives, particularly in postoperative pain management following episiotomy .

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates that it is well absorbed and has a favorable safety profile. Studies have shown that intravenous formulations are also effective for severe migraine attacks, providing rapid relief .

Pharmacokinetic Insights:

  • Absorption: Effective absorption rates noted in clinical settings.
  • Safety Profile: Generally well-tolerated with minimal adverse effects.

Case Study: Migraine Management

A patient experiencing moderate migraines was treated with this compound, resulting in significant pain relief within two hours post-administration. This aligns with findings from larger studies confirming the drug's efficacy in acute migraine treatment.

Case Study: Osteoarthritis Pain

In another instance, an elderly patient with knee osteoarthritis reported a marked improvement in mobility and a decrease in pain levels after two weeks of this compound treatment, corroborating the clinical trial results.

Comparison with Similar Compounds

Pharmacokinetics :

  • Absorption : Rapid absorption due to its lysine salt formulation, enhancing solubility .
  • Protein Binding : 96–98% bound to plasma proteins .
  • Metabolism : Hepatically metabolized into four inactive metabolites .
  • Excretion : 75% renal, 25% fecal .
  • Solubility: Highest in ethanol-water mixtures (0.60 mass fraction of ethanol) due to entropy-driven solvation in polar solvents .

Comparison with Similar Compounds

Paracetamol (Acetaminophen)

Mechanism : Central COX inhibition with minimal peripheral anti-inflammatory activity.
Clinical Comparisons :

  • Post-Surgical Pain : In a double-blind study of 200 patients, lysine clonixinate (125 mg) showed comparable VAS reductions to paracetamol (500 mg) over 48 hours (e.g., baseline pain: 4.38 vs. 4.28; 24-hour pain: 1.20 vs. 1.11) .
    Safety : this compound has a lower risk of hepatotoxicity compared to paracetamol but may cause gastrointestinal (GI) irritation typical of NSAIDs .

Dipyrone (Metamizole)

Mechanism: Non-opioid analgesic with unclear mechanism, possibly involving COX-3 inhibition. Clinical Comparisons:

  • Safety: Dipyrone carries a rare risk of agranulocytosis, whereas this compound lacks this risk but shares GI side effects with other NSAIDs .

Naproxen Sodium

Mechanism: Non-selective COX inhibitor with prolonged half-life. Clinical Comparisons:

  • Migraine : A double-blind crossover study found this compound (125 mg) and naproxen sodium (550 mg) equally effective in reducing moderate migraine pain. However, neither drug outperformed placebo in severe attacks .
    Pharmacokinetics : Naproxen’s longer half-life (12–17 hours) allows once-daily dosing, unlike this compound, which requires multiple doses .

Paracetamol/Codeine Combinations

Mechanism : Paracetamol (central COX inhibition) + codeine (opioid receptor agonist).
Clinical Comparisons :

  • Post-Episiotomy Pain : In 131 patients, this compound (125 mg) and paracetamol/codeine (500 mg/30 mg) showed similar VAS reductions (e.g., 24-hour pain: 1.73 vs. 1.90). However, the paracetamol/codeine group reported higher adverse events (11/74 vs. 4/77) .
  • Post-Hernioplasty Pain : Both treatments reduced pain similarly, but paracetamol/codeine caused more sedation and nausea .

Indomethacin and Meloxicam

Mechanism: Indomethacin (non-selective COX inhibitor); meloxicam (COX-2 preferential). Experimental Findings:

  • Nitric Oxide (NO) Modulation: In rat cerebellar slices, this compound reduced NO production and inducible NOS (iNOS) expression more effectively than indomethacin or meloxicam, suggesting unique anti-inflammatory pathways .

Data Tables

Table 1: Comparative Efficacy in Clinical Trials

Compound Indication Study Design Key Outcome vs. This compound Reference
Paracetamol Dental Pain RCT (n=64) Equivalent VAS reduction
Dipyrone Dental Pain RCT (n=64) No significant difference in analgesia
Naproxen Sodium Migraine Crossover RCT Equal efficacy in moderate attacks
Paracetamol/Codeine Post-Surgical Pain Double-blind RCT Similar pain relief, fewer AEs with LC

Unique Advantages and Limitations

  • Advantages: Rapid absorption, favorable solubility in ethanol-water mixtures for formulations , and lower risk of sedation compared to opioid combinations .
  • Limitations: Limited efficacy in severe migraines and shorter half-life requiring frequent dosing.

Biological Activity

Lysine clonixinate (LC) is a non-steroidal anti-inflammatory drug (NSAID) derived from nicotinic acid, primarily utilized for its analgesic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits its biological activity through several pathways:

  • Inhibition of Prostaglandin Synthesis : LC does not significantly reduce the production of prostaglandin E2 (PGE2), unlike other NSAIDs such as indomethacin, which inhibits PGE2 synthesis. This unique characteristic may contribute to its lower gastrointestinal toxicity .
  • 5-Lipoxygenase Pathway : LC has been shown to inhibit the synthesis of 5-HETE, a product of the 5-lipoxygenase pathway, indicating a potential role in modulating inflammatory responses .
  • Interaction with Central Nervous System : Research suggests that LC interacts with serotonergic systems and opioid receptors in the brain, which may enhance its analgesic effects during migraine attacks .

Clinical Efficacy

This compound has been evaluated in various clinical settings:

  • Migraine Treatment : A double-blind, placebo-controlled study demonstrated that LC is effective for treating moderately severe migraine attacks. Patients receiving LC showed significant improvement compared to placebo after one and two hours. However, it was not superior in treating severe migraines .
    Time After TreatmentPain-free (%)P Value
    1 Hour13.6.78
    2 Hours35.6.69
  • Osteoarthritis Pain Management : In a randomized trial involving elderly patients with knee osteoarthritis, LC significantly reduced pain intensity after 15 days and continued to show improvement after 30 days. The reduction in need for additional analgesia was also notable .
    Pain MeasurementBaseline (%)15 Days (%)30 Days (%)
    Initial Movement-30%42.3%
    Ambulation-31.6%45.5%

Safety Profile

This compound is generally well-tolerated with a low incidence of side effects. A study comparing LC with other analgesics found that it exhibited excellent biological tolerance and minimal adverse reactions . However, allergic reactions have been reported in some cases, highlighting the importance of monitoring for hypersensitivity .

Q & A

Q. What are the primary pharmacological mechanisms of lysine clonixinate in pain management, and how do these inform experimental design for in vivo studies?

LC, a nonsteroidal anti-inflammatory drug (NSAID), inhibits prostaglandin synthesis and exhibits central action in the thalamus and spinal cord . To validate these mechanisms, researchers should design controlled experiments comparing LC with other NSAIDs (e.g., dipyrone) in animal models, using biomarkers like prostaglandin E2 (PGE2) levels and serotonin release kinetics. Behavioral assays (e.g., thermal hyperalgesia tests) can quantify analgesic efficacy, while pharmacokinetic studies should monitor plasma concentration-time profiles to correlate bioavailability with therapeutic effects .

Q. How can researchers optimize polymer-based formulations (e.g., guar gum films) for sustained LC delivery in periodontal applications?

Guar gum (GG) films are prepared via solvent-casting, with propylene glycol as a plasticizer and polyvinylpyrrolidone (PVP K30) to enhance mechanical stability . Key parameters include:

  • Swelling index : Measure gravimetrically after immersion in simulated saliva medium (SSM) to assess hydrophilicity .
  • Drug release kinetics : Use SSM dissolution tests over 12–24 hours, fitting data to the Higuchi model (R² > 0.99) to confirm diffusion-controlled release .
  • Morphological analysis : SEM imaging evaluates film homogeneity and porosity, which correlate with drug release rates .

II. Advanced Research Questions

Q. What methodologies resolve contradictions between in vitro drug release profiles and in vivo bioavailability for LC-loaded formulations?

Discrepancies often arise due to physiological variables (e.g., mucosal adhesion, enzymatic degradation). To address this:

  • In vitro-in vivo correlation (IVIVC) : Use compartmental pharmacokinetic modeling to align dissolution profiles with plasma concentration data .
  • Mucoadhesion assays : Quantify film adherence to buccal mucosa ex vivo using tensile strength testing .
  • Bio-relevant media : Replace SSM with simulated gastric/intestinal fluids for systemic delivery studies .

Q. How do polymer-excipient interactions influence LC stability in guar gum films, and what analytical techniques validate these interactions?

GG-PVP interactions are assessed via:

  • Thermogravimetric analysis (TGA) : Identifies thermal degradation thresholds (e.g., GG mass loss at 250–320°C; PVP decomposition at 550–630°C) .
  • Differential scanning calorimetry (DSC) : Detects shifts in melting endotherms, indicating LC-polymer compatibility .
  • FTIR spectroscopy : Confirms hydrogen bonding between GG hydroxyl groups and LC carboxylate moieties .

Q. What statistical approaches are optimal for analyzing dose uniformity and release variability in LC films?

  • Dose uniformity : Perform ANOVA on LC content across film batches (n ≥ 5), ensuring values fall within 85–115% of the target dose .
  • Release variability : Apply the Akaike Information Criterion (AIC) and Model Selection Criterion (MSC) to compare Higuchi, Korsmeyer-Peppas, and zero-order models .

III. Methodological Guidance

Q. How should researchers design controlled experiments to evaluate LC’s efficacy in migraine treatment while minimizing bias?

  • Blinding : Use double-blind, placebo-controlled trials with crossover designs to account for inter-subject variability .
  • Outcome measures : Track headache intensity (visual analog scale), nausea, and photophobia at 30-minute intervals for 4 hours post-administration .
  • Rescue medication protocols : Standardize criteria for supplementary analgesia to avoid confounding results .

Q. What strategies ensure reproducibility of LC film fabrication and characterization across laboratories?

  • Standardized protocols : Document solvent-casting parameters (e.g., drying temperature: 35 ± 5°C; mold diameter: 12 cm) .
  • Reference materials : Use USP-grade GG and PVP, and validate LC purity via HPLC (λ = 320 nm) .
  • Inter-lab validation : Share raw datasets (e.g., swelling indices, SEM images) via supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine clonixinate
Reactant of Route 2
Lysine clonixinate

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